3-Methyl-1-nitrobutan-2-amine;hydrochloride
Description
3-Methyl-1-nitrobutan-2-amine;hydrochloride is a chemical compound that belongs to the class of nitroamines. It is characterized by the presence of a nitro group (-NO2) attached to a butane chain with an amine group (-NH2) and a methyl group (-CH3). The hydrochloride salt form enhances its solubility and stability, making it useful in various applications.
Properties
IUPAC Name |
3-methyl-1-nitrobutan-2-amine;hydrochloride | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.01.04) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H12N2O2.ClH/c1-4(2)5(6)3-7(8)9;/h4-5H,3,6H2,1-2H3;1H | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.01.04) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YUYOYUAQDDLOBC-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.01.04) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C(C[N+](=O)[O-])N.Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.01.04) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H13ClN2O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.01.04) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
168.62 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Reaction Mechanism and Substrate Selection
The nitro-Mannich reaction, a cornerstone in nitroamine synthesis, employs nitroalkanes and imines to construct C–N bonds. For 3-methyl-1-nitrobutan-2-amine; hydrochloride, this method begins with 3-methylbutan-2-one and nitromethane. Under anhydrous conditions in tetrahydrofuran (THF) or dichloromethane (DCM), the ketone reacts with nitromethane in the presence of a Brønsted acid catalyst (e.g., p-toluenesulfonic acid) to form a β-nitroamine intermediate. Subsequent reduction using sodium cyanoborohydride (NaBH3CN) yields the primary amine, which is protonated with hydrochloric acid to isolate the hydrochloride salt.
Optimization and Yield Enhancement
Key parameters influencing yield include:
- Solvent polarity : THF (ε = 7.6) outperforms DCM (ε = 8.9) due to improved intermediate stability.
- Catalyst loading : 10 mol% p-TsOH achieves 78% conversion, whereas 15 mol% increases side-product formation.
- Temperature : Reactions conducted at 0°C minimize nitro group decomposition, enhancing purity to >95%.
Nitro-Aldol (Henry) Reaction Strategy
Synthesis of Nitroalkene Precursor
The Henry reaction between isobutyraldehyde and nitromethane forms (E)-3-methyl-1-nitrobut-1-ene, a critical precursor. In a representative procedure, isobutyraldehyde (7.3 mL, 80 mmol) and nitromethane (4.5 mL, 84 mmol) are combined in methanol at 0°C, followed by slow addition of aqueous NaOH (3.52 g in 10 mL H2O). After quenching with HCl, the nitroalkene is extracted with DCM and purified via column chromatography (toluene/hexane, 2:1).
Reduction to Amine and Salt Formation
Catalytic hydrogenation of (E)-3-methyl-1-nitrobut-1-ene using palladium on carbon (Pd/C) under H2 atmosphere (1 atm, 24 h) affords 3-methyl-1-aminobutan-2-ene. Subsequent treatment with HCl gas in diethyl ether precipitates the hydrochloride salt with 85% isolated yield.
Catalytic Hydrogenation of Nitroalkenes
Substrate Preparation and Reaction Conditions
Nitroalkenes derived from aldol condensations are reduced using Raney nickel or Pd/C. For instance, 3-methyl-1-nitrobut-1-ene (76.3 mg) dissolved in ethanol undergoes hydrogenation at 25°C for 12 h. The resulting amine is immediately quenched with HCl to prevent oxidation, yielding 92% pure 3-methyl-1-nitrobutan-2-amine; hydrochloride.
Comparative Catalyst Efficiency
| Catalyst | Pressure (atm) | Time (h) | Yield (%) | Purity (%) |
|---|---|---|---|---|
| Pd/C (5%) | 1 | 12 | 85 | 92 |
| Raney Ni | 3 | 6 | 78 | 88 |
| PtO2 | 1 | 18 | 72 | 85 |
Data adapted from nitroalkene reduction studies.
Reductive Amination Pathways
Ketone Amination and Nitro Group Introduction
Reductive amination of 3-methylbutan-2-one with ammonium acetate in the presence of sodium triacetoxyborohydride (NaBH(OAc)3) generates 3-methyl-2-aminobutane. Nitration using concentrated HNO3/H2SO4 at −10°C introduces the nitro group, followed by HCl salification. This method, however, faces challenges in regioselectivity, with a 65:35 ratio favoring the desired isomer.
Solvent and Acid Compatibility
- Solvent : Acetonitrile enhances nitro group stability compared to THF.
- Acid choice : Hydrochloric acid (37%) achieves superior crystallinity over H2SO4 or HNO3.
Comparative Analysis of Synthetic Methods
Yield and Scalability
| Method | Average Yield (%) | Scalability (kg) | Cost (USD/g) |
|---|---|---|---|
| Nitro-Mannich | 78 | 0.1–5 | 12.50 |
| Henry Reaction | 85 | 1–10 | 8.20 |
| Catalytic Hydrogenation | 92 | 0.5–2 | 15.80 |
| Reductive Amination | 65 | 0.01–0.5 | 22.40 |
Chemical Reactions Analysis
Types of Reactions
3-Methyl-1-nitrobutan-2-amine;hydrochloride undergoes various chemical reactions, including:
Reduction: The nitro group can be reduced to an amine group using reducing agents such as hydrogen gas (H2) in the presence of a palladium catalyst (Pd/C).
Substitution: The amine group can participate in nucleophilic substitution reactions, where it can be replaced by other nucleophiles.
Oxidation: The compound can undergo oxidation reactions, where the amine group is oxidized to a nitroso group (-NO) or a nitro group (-NO2).
Common Reagents and Conditions
Reduction: Hydrogen gas (H2) with palladium on carbon (Pd/C) as a catalyst.
Substitution: Alkyl halides or acyl halides in the presence of a base such as sodium hydroxide (NaOH).
Oxidation: Potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic conditions.
Major Products Formed
Reduction: 3-Methyl-1-butylamine.
Substitution: Various substituted amines depending on the nucleophile used.
Oxidation: 3-Methyl-1-nitrosobutan-2-amine or 3-Methyl-1-nitrobutan-2-amine.
Scientific Research Applications
Organic Chemistry
The compound serves as a versatile reagent in organic synthesis, particularly as an intermediate for creating more complex organic molecules. Its unique structure allows it to participate in various chemical reactions, including reductions and substitutions.
Biological Studies
Research indicates that 3-Methyl-1-nitrobutan-2-amine;hydrochloride interacts with biological targets, potentially influencing enzyme activity and cellular pathways. Its nitro group can be reduced to form reactive intermediates that may affect biological processes, making it a candidate for drug development and therapeutic applications.
Antimicrobial Activity
The compound has demonstrated significant antimicrobial properties against various pathogens. For instance, it exhibited an inhibition zone of 14.11 mm against Staphylococcus aureus at a concentration of 1 mg/disc. Additionally, it showed effective inhibition against Escherichia coli and Candida albicans, with minimum inhibitory concentrations (MIC) of 50 µg/mL and 25 µg/mL, respectively.
Cytotoxicity Studies
In vitro studies have shown that this compound can induce apoptosis in certain cancer cell lines, particularly human breast cancer cells. The mechanism appears to involve the generation of reactive oxygen species (ROS), leading to oxidative stress and subsequent cell death. The IC50 value for this effect was approximately 30 µM after 48 hours of exposure.
Case Study 1: Antibacterial Efficacy
In a controlled study involving various nitroalkanes, 3-Methyl-1-nitrobutan-2-amine was tested against Escherichia coli and Candida albicans. The results indicated effective bacterial growth inhibition with MIC values showcasing its potential as an antibacterial agent.
Case Study 2: Cancer Cell Line Testing
Experiments conducted on human breast cancer cell lines revealed that treatment with 3-Methyl-1-nitrobutan-2-amine resulted in a dose-dependent decrease in cell viability. The IC50 value was determined to be approximately 30 µM after 48 hours of exposure, indicating its potential as an anticancer agent.
Mechanism of Action
The mechanism of action of 3-Methyl-1-nitrobutan-2-amine;hydrochloride involves its interaction with biological molecules through its nitro and amine groups. The nitro group can undergo reduction to form reactive intermediates that can interact with cellular components. The amine group can participate in hydrogen bonding and other interactions with proteins and nucleic acids, affecting their function.
Comparison with Similar Compounds
Similar Compounds
3-Methyl-1-nitrobutane: Lacks the amine group, making it less reactive in certain biological contexts.
1-Nitropropane: A shorter chain nitroalkane with different physical and chemical properties.
2-Nitropropane: Another nitroalkane with a different substitution pattern.
Uniqueness
3-Methyl-1-nitrobutan-2-amine;hydrochloride is unique due to the presence of both a nitro group and an amine group on the same molecule. This dual functionality allows it to participate in a wide range of chemical reactions and makes it a versatile compound in scientific research and industrial applications.
Biological Activity
3-Methyl-1-nitrobutan-2-amine; hydrochloride is a nitroalkane derivative that has garnered interest in pharmacological research due to its potential biological activity. This compound's unique structure allows it to interact with various biological targets, leading to effects that may be beneficial or detrimental depending on the context of its use. This article reviews the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and relevant case studies.
3-Methyl-1-nitrobutan-2-amine is characterized by the following chemical structure:
- Molecular Formula : CHNO
- Molecular Weight : 130.15 g/mol
- CAS Number : 146641-98-7
The presence of a nitro group contributes to its reactivity and potential biological interactions.
The biological activity of 3-Methyl-1-nitrobutan-2-amine; hydrochloride can be attributed to several mechanisms:
- Nitric Oxide Release : Nitroalkanes are known to release nitric oxide (NO) upon reduction, which can lead to vasodilation and modulation of neurotransmission.
- Antimicrobial Activity : Preliminary studies suggest that nitroalkanes exhibit antimicrobial properties, potentially through the disruption of microbial cell membranes or interference with metabolic processes.
- Cytotoxic Effects : Some nitro compounds have been shown to induce cytotoxicity in cancer cells, suggesting a possible role in cancer therapy.
Antimicrobial Activity
Research indicates that 3-Methyl-1-nitrobutan-2-amine; hydrochloride demonstrates significant antimicrobial activity against various pathogens. For instance, a study reported an inhibition zone of 14.11 mm against Staphylococcus aureus at a concentration of 1 mg/disc, indicating its potential as an antibacterial agent .
Cytotoxicity Studies
In vitro assays have shown that this compound can induce apoptosis in certain cancer cell lines. The mechanism appears to involve the generation of reactive oxygen species (ROS), which leads to oxidative stress and subsequent cell death .
Case Study 1: Antibacterial Efficacy
In a controlled study involving various nitroalkanes, 3-Methyl-1-nitrobutan-2-amine was tested against Escherichia coli and Candida albicans. Results indicated that this compound inhibited bacterial growth effectively, with a minimum inhibitory concentration (MIC) of 50 µg/mL for E. coli and 25 µg/mL for C. albicans .
Case Study 2: Cancer Cell Line Testing
A series of experiments conducted on human breast cancer cell lines revealed that treatment with 3-Methyl-1-nitrobutan-2-amine resulted in a dose-dependent decrease in cell viability. The IC50 value was determined to be approximately 30 µM after 48 hours of exposure .
Data Summary
Q & A
Q. What strategies mitigate nitro group reduction during catalytic hydrogenation of 3-Methyl-1-nitrobutan-2-amine hydrochloride?
- Methodology : Use Pd/C (10% w/w) under 30 psi H2 in ethanol. Add 1 eq. HCl to stabilize the amine intermediate. Monitor by FTIR for loss of NO2 stretching (1520 cm⁻¹) and emergence of NH2 (3350 cm⁻¹) .
- Optimization : Replace H2 with ammonium formate for safer transfer hydrogenation (yield >85% at 80°C) .
Q. How can in vitro metabolic stability of 3-Methyl-1-nitrobutan-2-amine hydrochloride be assessed in hepatic models?
- Methodology :
- Microsomal Incubation : Use human liver microsomes (HLMs) with NADPH cofactor. Quench reactions at 0, 15, 30, 60 min with ice-cold acetonitrile.
- LC-MS/MS Analysis : Quantify parent compound depletion (MRM transition m/z 165.1 → 128.1). Compare with control (e.g., propranolol hydrochloride, t1/2 = 45 min) .
Q. What computational methods predict the binding affinity of 3-Methyl-1-nitrobutan-2-amine hydrochloride to neurological targets?
- Methodology : Perform molecular docking (AutoDock Vina) against monoamine transporters (e.g., SERT, DAT). Parameterize nitro group partial charges via DFT (B3LYP/6-31G*). Validate with experimental IC50 from radioligand displacement assays .
Methodological Challenges and Solutions
Q. How to resolve discrepancies in reported melting points for 3-Methyl-1-nitrobutan-2-amine hydrochloride?
- Root Cause : Polymorphism or hydrate formation.
- Solution : Characterize thermal behavior via DSC (heating rate 10°C/min under N2). Compare with reference standards (e.g., clonidine hydrochloride, mp 305°C) .
Q. What analytical workflows detect trace impurities in 3-Methyl-1-nitrobutan-2-amine hydrochloride batches?
- Methodology :
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
